molecular formula C4H5N B140667 Cyclopropanecarbonitrile CAS No. 5500-21-0

Cyclopropanecarbonitrile

Cat. No.: B140667
CAS No.: 5500-21-0
M. Wt: 67.09 g/mol
InChI Key: AUQDITHEDVOTCU-UHFFFAOYSA-N
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Description

Cyclopropanecarbonitrile, also known as cyanocyclopropane, is an organic compound with the molecular formula C₄H₅N. It is characterized by a three-membered cyclopropane ring attached to a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Mechanism of Action

Cyclopropanecarbonitrile, also known as Cyanocyclopropane or Cyclopropyl cyanide , is a chemical compound with the molecular formula C4H5N . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonitrile can be synthesized through various methods. One common method involves the reaction of 4-chlorobutyronitrile with sodium hydroxide in dimethyl sulfoxide. The reaction mixture is heated to 80°C, and the product is obtained through azeotropic distillation .

Industrial Production Methods: Industrial production of this compound often involves the use of 1,3-dichloropropane in a one-pot synthesis. This method simplifies the reaction process and reduces costs .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Sodium hydroxide and other strong bases are often used in substitution reactions.

Major Products:

Scientific Research Applications

Cyclopropanecarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: Research explores its potential in drug development due to its unique structural properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Cyclopropylamine: Similar structure but with an amine group instead of a nitrile.

    Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.

    Cyclopropyl cyanide: Another name for cyclopropanecarbonitrile.

Uniqueness: this compound is unique due to its combination of a strained cyclopropane ring and a nitrile group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

cyclopropanecarbonitrile
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InChI

InChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2
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InChI Key

AUQDITHEDVOTCU-UHFFFAOYSA-N
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Canonical SMILES

C1CC1C#N
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Molecular Formula

C4H5N
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DSSTOX Substance ID

DTXSID1063936
Record name Cyclopropanecarbonitrile
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Molecular Weight

67.09 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclopropanecarbonitrile
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Vapor Pressure

13.0 [mmHg]
Record name Cyclopropanecarbonitrile
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CAS No.

5500-21-0
Record name Cyclopropanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Cyclopropanecarbonitrile?

A1: this compound has a molecular formula of C4H5N and a molecular weight of 67.09 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, various techniques are commonly used to characterize this compound, including NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry. These techniques provide information about the compound's structure, bonding, and fragmentation patterns.

Q3: How can this compound be synthesized?

A3: Several synthetic routes to this compound have been explored, including:* Ring transformation of aziridines: 2-(Cyanomethyl)aziridines can be converted to this compound derivatives in a two-step process involving ring opening and subsequent cyclization. [, ]* Palladium-catalyzed cyanoesterification of cyclopropenes: This method allows for the diastereoselective synthesis of cyano-substituted cyclopropanes, including this compound derivatives, under mild conditions. []* Favorskii-type rearrangement of cyclobutanone oxime esters: This nickel-catalyzed reaction enables the synthesis of Cyclopropanecarbonitriles from cyclobutanone oxime esters. []* Reaction of 2-substituted acrylonitriles with diazoalkanes: This reaction leads to the formation of cyclopropanone cyanohydrins, which can be further transformed into this compound derivatives. []* From cyclopropanecarboxylic acid derivatives: this compound can be synthesized from readily available starting materials like cyclopropanecarboxylic acid, ethyl cyclopropanecarboxylate, and nitrocyclopropane. []

Q4: What are some notable reactions of this compound?

A4: this compound displays diverse reactivity, participating in various transformations, including:* Grignard reagent-mediated dimerization: this compound undergoes dimerization in the presence of Grignard reagents, yielding highly substituted pyridines. [, ]* Ring expansion reactions: Reactions with nucleophiles like aromatic compounds and furans can lead to ring expansion, forming pyrrole derivatives. []* Biotransformation: Certain microorganisms possess enzymes capable of enantioselectively hydrolyzing this compound derivatives to produce optically pure cyclopropanecarboxylic acids and amides. []

Q5: Can you provide an example of a reaction where the stereochemistry of this compound derivatives is crucial?

A5: The enantioselective biotransformation of trans-3-aryl-2,2-dimethylcyclopropanecarbonitriles by Rhodococcus sp. AJ270 highlights the significance of stereochemistry. The enzyme exhibits selectivity for the trans isomer and produces enantiomerically pure products, demonstrating the potential for biocatalytic applications. []

Q6: Have computational methods been employed to study this compound?

A8: Yes, computational studies have investigated the isomerization pathways of this compound using Density Functional Theory (DFT) and high-level ab initio calculations. These studies provide insights into the reaction mechanisms and energetics of its thermal rearrangements. []

Q7: What are the potential applications of this compound and its derivatives?

A10: While specific applications are not extensively discussed in the abstracts, several potential uses can be inferred:* Synthetic building blocks: The diverse reactivity of this compound and its derivatives makes them valuable building blocks for synthesizing various complex molecules, including pharmaceuticals and agrochemicals. [, , ]* Ligands in coordination chemistry: this compound derivatives with phosphorus-containing substituents can act as ligands in palladium complexes. These complexes could potentially find applications in catalysis. [] * Chiral building blocks: Enantiomerically pure cyclopropanecarboxylic acids and amides derived from this compound derivatives are crucial for synthesizing various bioactive molecules, including chrysanthemic acids (insecticides). []

Q8: Has this compound been investigated for any pharmaceutical applications?

A11: While the provided abstracts don't mention specific pharmaceutical applications, some research suggests the potential use of this compound derivatives in medicinal chemistry:* Rigid moclobemide analogues: Researchers have synthesized rigid analogues of the antidepressant moclobemide using this compound derivatives as starting materials. []* Platinum complexes with antitumor properties: Platinum complexes incorporating Cyclobutanediamine, synthesized from this compound, have shown promising antitumor activity comparable to cisplatin. []

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